Taxumairol R
Overview
Description
Taxumairol R, also known as α-sandalwood ester, is an organic compound with the chemical formula C37H44O15 and a molecular weight of 728.74 g/mol . It is a colorless to pale yellow liquid with a distinctive sandalwood aroma. This compound is primarily used in perfumes and fragrances to impart a unique scent .
Preparation Methods
Taxumairol R is typically synthesized through the esterification reaction of sandalwood oil . In this process, sandalwood oil reacts with an acid to produce the esterified product. The reaction conditions must be carefully controlled, and an appropriate catalyst is selected to ensure high yield and purity .
Industrial production of this compound involves large-scale esterification processes, where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency. The product is then purified using techniques like distillation and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Taxumairol R undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another. For example, halogenation can introduce halogen atoms into the molecule using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols .
Scientific Research Applications
Taxumairol R has several scientific research applications across various fields:
Chemistry: It is used as a model compound in studying esterification and other organic reactions.
Biology: Researchers investigate its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of Taxumairol R involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Taxumairol R is part of the taxane family of compounds, which includes well-known members like paclitaxel (taxol) and docetaxel. These compounds share a common taxane core structure but differ in their functional groups and side chains .
Paclitaxel (Taxol): Known for its anticancer properties, paclitaxel stabilizes microtubules and inhibits cell division.
Docetaxel (Taxoterel): Similar to paclitaxel, docetaxel is used in cancer therapy and has a slightly different mechanism of action.
Taxumairol E: Another taxane compound with unique structural features and potential biological activities.
This compound stands out due to its distinctive aroma and primary use in the fragrance industry, whereas other taxanes are more focused on medicinal applications .
Properties
IUPAC Name |
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,8,11-pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O15/c1-18-26(48-19(2)38)15-28(49-20(3)39)36(17-46-33(44)24-12-10-9-11-13-24)29(18)30(50-21(4)40)25-14-27(43)35(8)37(45,34(25,7)16-47-35)32(52-23(6)42)31(36)51-22(5)41/h9-13,25-26,28-32,45H,1,14-17H2,2-8H3/t25-,26-,28-,29-,30+,31-,32-,34-,35+,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMIEQQAVQWNBJ-CCCKHRJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C2(C(C1=C)C(C3CC(=O)C4(C(C3(CO4)C)(C(C2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]([C@@]2([C@@H](C1=C)[C@@H]([C@@H]3CC(=O)[C@@]4([C@@]([C@]3(CO4)C)([C@H]([C@@H]2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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